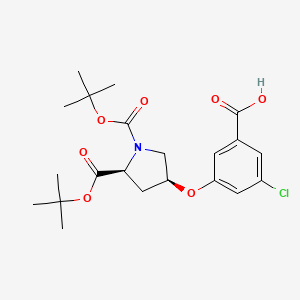
3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-chlorobenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a benzoic acid moiety, and tert-butoxycarbonyl protecting groups, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-chlorobenzoic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of tert-Butoxycarbonyl Groups: The tert-butoxycarbonyl (Boc) groups are introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through an esterification or amidation reaction, depending on the specific synthetic route chosen.
Final Deprotection and Purification: The final compound is obtained by deprotecting the Boc groups under acidic conditions and purifying the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-chlorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-benzoic acid
- 3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-chlorobenzoic acid
Uniqueness
The presence of the 5-chloro substituent in 3-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-chlorobenzoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C21H28ClNO7 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
3-[(3S,5S)-1,5-bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxy-5-chlorobenzoic acid |
InChI |
InChI=1S/C21H28ClNO7/c1-20(2,3)29-18(26)16-10-15(11-23(16)19(27)30-21(4,5)6)28-14-8-12(17(24)25)7-13(22)9-14/h7-9,15-16H,10-11H2,1-6H3,(H,24,25)/t15-,16-/m0/s1 |
InChI Key |
UZTXBEKOVVMKDZ-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)OC2=CC(=CC(=C2)C(=O)O)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)OC2=CC(=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13342573.png)
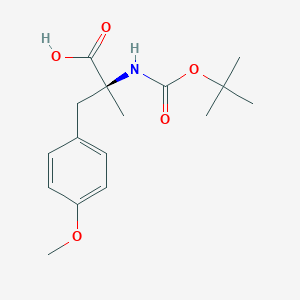
![3-[[(5-Carboxypentyl)amino]carbonyl]-3-hydroxypentanedioic Acid](/img/structure/B13342596.png)
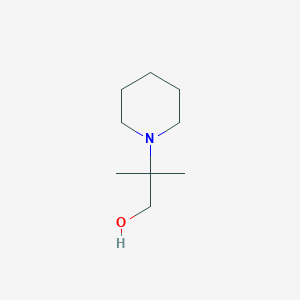
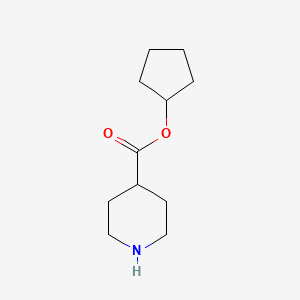
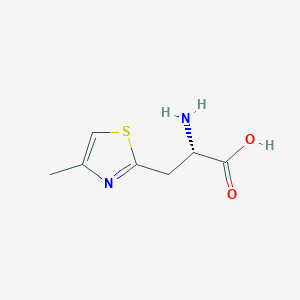
![(R)-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13342611.png)
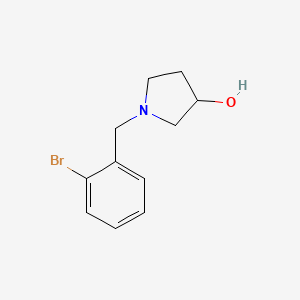
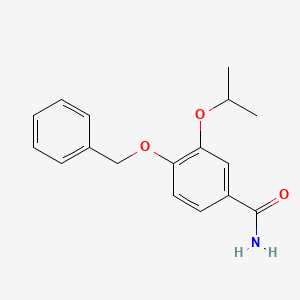
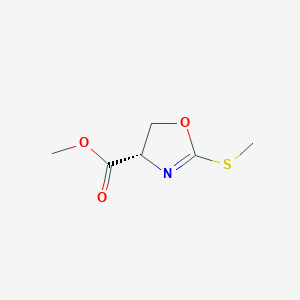
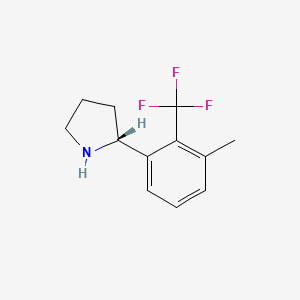
![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B13342634.png)
![2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13342642.png)

